1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a diethylamino propyl side chain, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Diethylamino Propyl Side Chain: This step often involves nucleophilic substitution reactions.
Attachment of the Furan Ring: This can be done through acylation reactions using furan derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-phenyl-3-pyrrolin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-chlorophenyl)-3-pyrrolin-2-one: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one is unique due to the specific combination of functional groups and the presence of the furan ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H30N2O4/c1-5-25(6-2)14-7-15-26-21(18-11-8-16(3)9-12-18)20(23(28)24(26)29)22(27)19-13-10-17(4)30-19/h8-13,21,28H,5-7,14-15H2,1-4H3 |
InChI Key |
VLZYMLCAJQXZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.